molecular formula C9H9BrN2O B12849789 (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B12849789
M. Wt: 241.08 g/mol
InChI Key: ZOGVQNIYXLZEAK-UHFFFAOYSA-N
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Description

(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation. This method yields 2-phenylimidazo[1,2-a]pyridine in high efficiency . The reaction conditions often include the use of solvents such as water, which has been found to be suitable under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation strategies.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3

InChI Key

ZOGVQNIYXLZEAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)CO

Origin of Product

United States

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